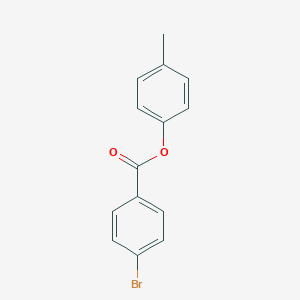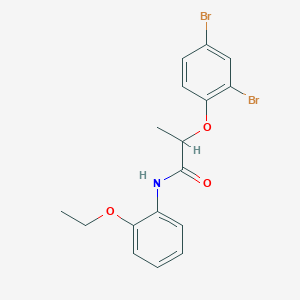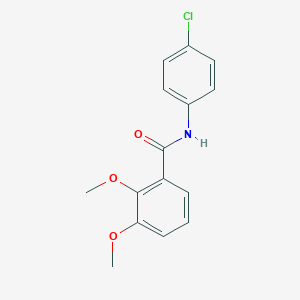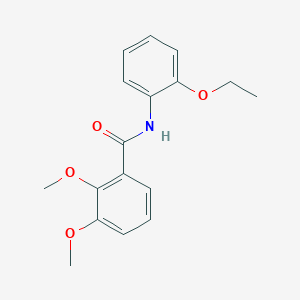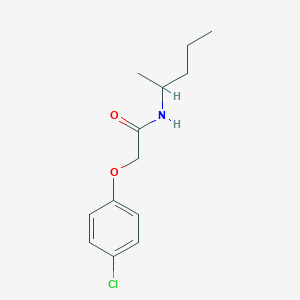
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1979 and is currently available in various forms, including tablets and capsules. The drug is known for its long-lasting effects and is often used to treat chronic pain conditions, such as arthritis.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are a group of inflammatory mediators that are involved in the process of inflammation and pain. By inhibiting the activity of COX enzymes, 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the process of inflammation and pain. It has also been found to inhibit the activity of platelets, which are involved in the process of blood clotting. Additionally, 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has a long half-life, which allows for sustained drug exposure in animal models. Additionally, it has been extensively studied for its anti-inflammatory and analgesic effects, making it a well-established model for pain and inflammation research. However, one limitation is that it may have off-target effects, which could complicate data interpretation. Additionally, the drug may have dose-dependent effects, which could affect experimental outcomes.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. One area of interest is the development of more selective COX inhibitors, which may have fewer side effects. Additionally, there is interest in studying the effects of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide on other inflammatory mediators, such as cytokines and chemokines. Another area of interest is the development of new drug delivery systems, which may improve the efficacy and safety of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. Finally, there is interest in studying the effects of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide on other physiological systems, such as the nervous system and the cardiovascular system.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide involves the reaction of 4-chlorophenol with 1-methylbutylamine to form 2-(4-chlorophenoxy)-N-(1-methylbutyl)amine, which is then acetylated with acetic anhydride to form 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. The synthesis process involves several steps and requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been found to be effective in reducing pain and inflammation in various animal models and human clinical trials.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-10(2)15-13(16)9-17-12-7-5-11(14)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Clave InChI |
DOHHEQBBFICVJJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



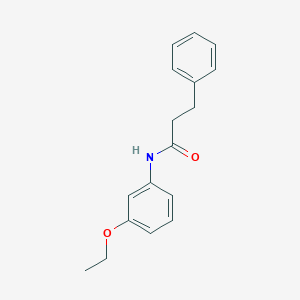
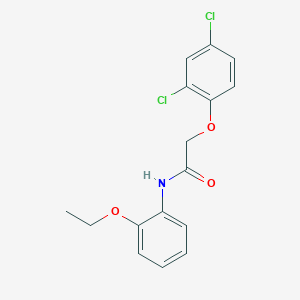
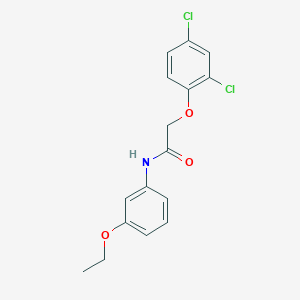
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)



